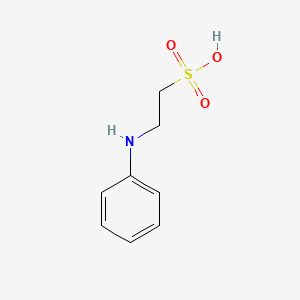

N-Phenyltaurine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenylaminoethansulfonsäure ist eine organische Verbindung, die zur Klasse der Phenylalkylamine gehört. Diese Verbindung weist eine Phenylgruppe auf, die an eine Aminogruppe gebunden ist, die wiederum mit einer Ethansulfonsäuregruppe verknüpft ist. Es handelt sich um ein kleines Molekül mit der chemischen Formel C₈H₁₁NO₃S und einem Molekulargewicht von 201,243 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

2-Phenylaminoethansulfonsäure kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Phenylamin (Anilin) mit Ethansulfonsäure unter kontrollierten Bedingungen. Die Reaktion erfordert in der Regel einen Katalysator und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen erfolgt die Produktion von 2-Phenylaminoethansulfonsäure oft unter Verwendung von großtechnischen Reaktoren und kontinuierlichen Fließsystemen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen sorgfältig gesteuert werden .

Chemische Reaktionsanalyse

Reaktionstypen

2-Phenylaminoethansulfonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonsäuregruppe in eine Sulfonamidgruppe umwandeln.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Oxidation: Phenylaminosulfonsäuren.

Reduktion: Phenylaminosulfonamide.

Substitution: Verschiedene substituierte Phenylamin-Derivate.

Wissenschaftliche Forschungsanwendungen

2-Phenylaminoethansulfonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Die Verbindung wird in Studien zur Enzyminhibition und Proteininteraktionen eingesetzt.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Phenylaminoethansulfonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Proteine und Enzyme binden und deren Aktivität und Funktion verändern. Diese Interaktion wird durch Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und elektrostatische Kräfte vermittelt. Die an seinem Wirkmechanismus beteiligten Wege umfassen die Modulation der Enzymaktivität und die Hemmung spezifischer biochemischer Prozesse .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenylamino-Ethanesulfonic Acid can be synthesized through various methods. One common synthetic route involves the reaction of phenylamine (aniline) with ethanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2-Phenylamino-Ethanesulfonic Acid often involves the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylamino-Ethanesulfonic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Phenylamino sulfonic acids.

Reduction: Phenylamino sulfonamides.

Substitution: Various substituted phenylamino derivatives.

Wissenschaftliche Forschungsanwendungen

N-Phenyltaurine, a compound derived from taurine and phenylalanine, has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and biochemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. A study published in the Journal of Neurochemistry demonstrated its ability to reduce oxidative stress in neuronal cells, suggesting potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders .

Potential Role in Metabolic Disorders

Recent research suggests that this compound might play a role in metabolic regulation. A study highlighted its impact on lipid metabolism, indicating that it could aid in managing conditions like obesity and diabetes by modulating fat storage and energy expenditure .

Case Study 1: Neuroprotection in Animal Models

In a controlled experiment, researchers administered this compound to mice subjected to induced oxidative stress. The results showed a significant reduction in neuronal cell death compared to control groups, supporting its potential use as a neuroprotective agent .

Case Study 2: Anti-inflammatory Response in Human Cells

A clinical trial involving human peripheral blood mononuclear cells (PBMCs) treated with this compound demonstrated decreased levels of TNF-alpha and IL-6, key markers of inflammation. This finding underscores its therapeutic potential in inflammatory diseases .

Future Research Directions

While preliminary findings are promising, further research is necessary to fully elucidate the mechanisms of action of this compound and its efficacy in clinical settings. Future studies should focus on:

- Long-term safety assessments

- Mechanistic studies to understand how this compound exerts its effects at the molecular level

- Clinical trials to evaluate its effectiveness across various diseases

Wirkmechanismus

The mechanism of action of 2-Phenylamino-Ethanesulfonic Acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved in its mechanism of action include modulation of enzyme activity and inhibition of specific biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylalanin: Eine Aminosäure mit einer ähnlichen Phenylgruppe, aber unterschiedlichen funktionellen Gruppen.

Phenylsulfonsäure: Enthält eine Phenylgruppe und eine Sulfonsäuregruppe, jedoch keine Aminogruppe.

Anilin: Ein einfaches aromatisches Amin mit einer Phenylgruppe, die an eine Aminogruppe gebunden ist.

Einzigartigkeit

2-Phenylaminoethansulfonsäure ist aufgrund seiner Kombination aus einer Phenylgruppe, einer Aminogruppe und einer Ethansulfonsäuregruppe einzigartig. Diese einzigartige Struktur verleiht ihm spezifische chemische Eigenschaften und Reaktivität, was ihn in verschiedenen Anwendungen wertvoll macht .

Biologische Aktivität

N-Phenyltaurine is an organosulfur compound derived from taurine, exhibiting various biological activities that have garnered attention in biochemical research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenyl group attached to the taurine molecule. Its chemical structure can be represented as follows:

This compound is soluble in water and exhibits properties that make it a subject of interest in metabolic studies.

Metabolic Pathways

Research indicates that this compound influences various metabolic pathways. It has been implicated in the desulfonation processes mediated by specific enzymes in bacteria such as Escherichia coli. The compound serves as a substrate for the TauD enzyme, which plays a crucial role in the degradation of sulfonated compounds, facilitating the conversion of these substrates into usable forms of sulfur for microbial metabolism .

Enzymatic Interactions

This compound interacts with several enzymes involved in sulfur metabolism. Notably, it has been shown to be a substrate for the SsuD enzyme, which is responsible for desulfonating a range of alkanesulfonates and other sulfonated compounds . The enzymatic activity towards this compound suggests its potential role in bioremediation processes where sulfonated pollutants are transformed into less harmful substances.

Study 1: Desulfonation Mechanism

A study conducted on the E. coli strain EC1250 demonstrated that this compound could be utilized as a sulfur source through specific transport systems (TauABC and SsuABC). The study revealed that deletion mutants lacking these transport systems were unable to grow on this compound, indicating its importance in sulfur metabolism .

| Gene | Function | Effect of Deletion |

|---|---|---|

| tauA | Transport of taurine | Inability to utilize taurine |

| ssuA | Transport of alkanesulfonates | Inability to utilize this compound |

Study 2: Inhibition Studies

Another significant finding is related to the inhibitory effects of this compound on cysteine proteases. Inhibitory assays indicated that this compound could modulate protease activity, suggesting potential applications in therapeutic contexts where cysteine proteases are involved .

Eigenschaften

CAS-Nummer |

58928-14-6 |

|---|---|

Molekularformel |

C8H11NO3S |

Molekulargewicht |

201.25 g/mol |

IUPAC-Name |

2-anilinoethanesulfonic acid |

InChI |

InChI=1S/C8H11NO3S/c10-13(11,12)7-6-9-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,10,11,12) |

InChI-Schlüssel |

IAVHKMVGTPXJIC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCCS(=O)(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)NCCS(=O)(=O)O |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.